molecular formula C10H11NO3 B8356898 2-Methoxy-5-nitro-indan

2-Methoxy-5-nitro-indan

Cat. No.: B8356898
M. Wt: 193.20 g/mol
InChI Key: GRLAJCHPXARWHM-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitroaniline (C₇H₈N₂O₃) is a nitro-substituted aniline derivative with a methoxy group at the 2-position and a nitro group at the 5-position. It is commonly used as a precursor in organic synthesis and dyestuff production. Key properties include:

  • Molecular Weight: 184.15 g/mol
  • Synonyms: 5-Nitro-o-anisidine, 2-Methoxy-5-nitrobenzenamine
  • Safety Data: Classified for acute oral toxicity, skin sensitization, and aquatic toxicity .

Its hydrochloride form (CAS 67827-72-9) has a molecular weight of 204.61 g/mol and is used in specialized chemical applications .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-methoxy-5-nitro-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H11NO3/c1-14-10-5-7-2-3-9(11(12)13)4-8(7)6-10/h2-4,10H,5-6H2,1H3

InChI Key

GRLAJCHPXARWHM-UHFFFAOYSA-N

Canonical SMILES

COC1CC2=C(C1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Structure Type Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-Methoxy-5-nitroaniline Nitroaniline C₇H₈N₂O₃ 184.15 Not specified -NH₂, -NO₂, -OCH₃
5-Methoxyindole Indole derivative C₉H₉NO 147.17 56–58 Indole ring, -OCH₃
6-Methoxyindole Indole derivative C₉H₉NO 147.17 89–95 Indole ring, -OCH₃
5-Methoxy-1-indanone Indanone derivative C₁₀H₁₀O₂ 162.19 Not specified Ketone, -OCH₃

Key Observations :

  • Substitution Patterns: 2-Methoxy-5-nitroaniline features nitro and methoxy groups on a benzene ring, whereas methoxyindoles and indanone derivatives incorporate heterocyclic or bicyclic frameworks.
  • Thermal Stability : Methoxyindoles exhibit lower melting points (56–95°C) compared to nitroaniline derivatives, likely due to weaker intermolecular forces .

Comparative Insights :

  • Bioactivity: Methoxyindoles and indanones are prioritized in drug discovery due to their heterocyclic frameworks, whereas nitroanilines are less explored beyond industrial applications.
  • Toxicity : 2-Methoxy-5-nitroaniline’s hydrochloride form shows higher aquatic toxicity than methoxyindoles, likely due to nitro group persistence .

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